3-Propyloxy phenylmagnesium bromide
Description
Historical Development of Grignard Reagents and their Recognition in Organic Chemistry
Victor Grignard's work, which earned him the Nobel Prize in Chemistry in 1912, demonstrated that organic halides react with magnesium metal in an ether solvent to form organomagnesium halides, now universally known as Grignard reagents. scbt.com These reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), proved to be remarkably robust and reactive nucleophiles, capable of attacking a wide range of electrophilic centers. The initial discovery quickly led to a surge in research, and by the mid-20th century, Grignard reagents had become an indispensable tool in the synthetic organic chemist's arsenal.
Fundamental Role of Organomagnesium Compounds in Carbon-Carbon Bond Formation
The paramount importance of Grignard reagents lies in their ability to act as a source of carbanions. The significant difference in electronegativity between the carbon and magnesium atoms results in a highly polarized C-Mg bond, imparting a substantial negative charge on the carbon atom. This "umpolung" or reversal of polarity of the carbon atom from its usual electrophilic nature in organic halides to a nucleophilic one is the cornerstone of Grignard chemistry. This nucleophilic carbon can readily attack electrophilic carbons in carbonyl groups (aldehydes, ketones, esters), epoxides, and other functional groups, leading to the formation of new carbon-carbon single bonds. masterorganicchemistry.comyoutube.comyoutube.com
Scope and Versatility of Substituted Arylmagnesium Bromides in Modern Synthetic Strategies
Arylmagnesium bromides, a subclass of Grignard reagents where the organic group is an aromatic ring, are particularly valuable in the synthesis of a vast array of functionalized aromatic compounds. The introduction of substituents onto the aromatic ring of the Grignard reagent allows for the construction of complex molecular architectures with precise control over their electronic and steric properties. These substituted arylmagnesium bromides are key intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. Their utility is further expanded through their participation in transition metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Hiyama couplings, which enable the formation of biaryl systems and other complex scaffolds. organic-chemistry.orgnih.gov
Contextualizing (3-Propyloxy)phenylmagnesium Bromide within the Grignard Reagent Landscape
(3-Propyloxy)phenylmagnesium bromide represents a specific example of a substituted arylmagnesium bromide. The presence of the propyloxy group at the meta-position of the phenyl ring introduces a degree of electronic and steric complexity that can influence its reactivity and solubility compared to the parent phenylmagnesium bromide. While specific, detailed research on (3-Propyloxy)phenylmagnesium bromide is not as prevalent in the mainstream chemical literature as for its unsubstituted counterpart, its chemical behavior can be confidently inferred from the well-established principles of Grignard chemistry and the known effects of alkoxy substituents. The propyloxy group, being an electron-donating group through resonance and an electron-withdrawing group through induction, can subtly modulate the nucleophilicity of the carbanionic center. Furthermore, its presence can impact the solubility of the reagent in ethereal solvents commonly used for Grignard reactions.
Chemical Properties of (3-Propyloxy)phenylmagnesium Bromide
Due to the limited availability of specific experimental data for (3-Propyloxy)phenylmagnesium bromide, the following properties are based on the general characteristics of arylmagnesium bromides and the expected influence of the 3-propyloxy substituent.
| Property | Value |
| Molecular Formula | C9H11BrMgO |
| Molecular Weight | 235.38 g/mol |
| Appearance | Expected to be a solution in an ethereal solvent (e.g., THF or diethyl ether), likely colorless to pale yellow or brown. |
| Solubility | Soluble in aprotic ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether. Reacts violently with protic solvents like water and alcohols. |
| Structure and Bonding | The molecule features a highly polar covalent bond between the phenyl carbon and the magnesium atom. In solution, it exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dimeric form, and the corresponding dialkylmagnesium and magnesium bromide species. The magnesium atom is typically coordinated by solvent molecules, resulting in a tetrahedral geometry. |
Synthesis of (3-Propyloxy)phenylmagnesium Bromide
The synthesis of (3-Propyloxy)phenylmagnesium bromide would be expected to follow the standard procedure for the preparation of Grignard reagents.
Laboratory and Industrial Scale Preparation
The primary method for synthesizing (3-Propyloxy)phenylmagnesium bromide involves the reaction of 1-bromo-3-propyloxybenzene with magnesium metal in an anhydrous ethereal solvent.
Starting Materials:
1-Bromo-3-propyloxybenzene: This would be the key starting material, providing the substituted aryl halide.
Magnesium: Typically used in the form of turnings or powder to maximize the surface area for reaction.
Anhydrous Ether Solvent: Tetrahydrofuran (THF) or diethyl ether are the most common solvents as they are aprotic and can solvate the magnesium center, stabilizing the Grignard reagent.
Reaction Mechanism and Conditions: The reaction is initiated by the oxidative insertion of the magnesium atom into the carbon-bromine bond of 1-bromo-3-propyloxybenzene. This is a radical process that occurs on the surface of the magnesium metal. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. A small amount of an initiator, such as iodine or 1,2-dibromoethane (B42909), is often added to activate the magnesium surface and start the reaction. The reaction is exothermic and may require initial heating to start, but then often needs to be cooled to maintain a controlled reaction rate.
Applications in Organic Synthesis
(3-Propyloxy)phenylmagnesium bromide, as a potent nucleophile, is anticipated to be a valuable reagent in a variety of organic transformations.
Role in Cross-Coupling Reactions
Arylmagnesium bromides are widely used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. It is expected that (3-Propyloxy)phenylmagnesium bromide would readily participate in reactions such as:
Kumada Coupling: Reaction with organic halides in the presence of a nickel or palladium catalyst to form biaryl compounds or alkyl-substituted arenes.
Negishi Coupling: After transmetalation with a zinc salt, the resulting organozinc reagent can be coupled with organic halides under palladium or nickel catalysis.
These reactions would allow for the introduction of the 3-propyloxyphenyl moiety into a wide range of organic molecules.
Utility as a Nucleophile in Addition Reactions
The primary application of Grignard reagents is their role as nucleophiles in addition reactions to electrophilic functional groups. (3-Propyloxy)phenylmagnesium bromide would be expected to react with:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. The addition of the 3-propyloxyphenyl group to the carbonyl carbon is a key step in the synthesis of more complex alcohol-containing structures. youtube.comyoutube.com
Esters: To produce tertiary alcohols after a double addition, or ketones if the reaction can be controlled at the first addition stage.
Carbon Dioxide: To yield, after acidic workup, 3-propyloxybenzoic acid.
Epoxides: To open the epoxide ring and form a β-hydroxy ether.
Recent Research and Advanced Applications
While specific research on (3-Propyloxy)phenylmagnesium bromide is scarce, the broader field of Grignard chemistry continues to evolve. The development of new catalytic systems and reaction conditions has expanded the scope and functional group tolerance of Grignard reactions.
Use in the Synthesis of Complex Molecules
The structural motif of a substituted phenyl ring is a common feature in many biologically active molecules and functional materials. The ability to introduce the 3-propyloxyphenyl group via a Grignard reaction would be valuable in the synthesis of:
Pharmaceuticals: Where the propyloxy group could act as a lipophilic moiety to improve drug absorption and distribution, or as a handle for further functionalization.
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on the assembly of functionalized aromatic structures.
Liquid Crystals and Polymers: The defined stereochemistry and electronic properties of the 3-propyloxyphenyl group could be exploited in the design of new materials with specific optical or electronic properties.
Potential in Materials Science
The incorporation of specific organic functionalities onto surfaces or into polymer backbones is a key aspect of modern materials science. Arylmagnesium bromides can be used to functionalize a variety of substrates. (3-Propyloxy)phenylmagnesium bromide could potentially be used to modify the surface properties of materials, imparting hydrophobicity or providing a site for further chemical modification.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11BrMgO |
|---|---|
Molecular Weight |
239.39 g/mol |
IUPAC Name |
magnesium;propoxybenzene;bromide |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-4,6-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UELVUCJOQHQDAM-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Elucidating the Reactivity and Reaction Mechanisms of 3 Propyloxy Phenylmagnesium Bromide
Electronic and Steric Influences of the 3-Propyloxy Substituent on Grignard Reactivity
The reactivity of a Grignard reagent is a delicate balance of electronic and steric factors. In (3-Propyloxy)phenylmagnesium Bromide, the propyloxy group at the meta position of the phenyl ring exerts a significant influence on the reagent's behavior.
Electronic Effects: The oxygen atom of the propyloxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through resonance. However, due to the meta position of the substituent, this resonance effect does not directly impact the carbon atom bearing the magnesium bromide group. Instead, the primary electronic influence is the inductive effect. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This effect can slightly reduce the electron density of the phenyl ring, which in turn can influence the rate of Grignard reagent formation and its subsequent reactions. The rate of magnesium-halogen exchange is generally accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu
Nucleophilic Addition Reactions of the Aryl Moiety
The defining characteristic of Grignard reagents is the nucleophilic nature of the carbon-magnesium bond, which readily attacks electrophilic centers. (3-Propyloxy)phenylmagnesium Bromide is no exception and participates in a wide range of nucleophilic addition reactions.
Addition to Carbonyl Compounds: Aldehydes, Ketones, Esters, and Acid Halides
Grignard reagents are renowned for their ability to react with carbonyl compounds to form new carbon-carbon bonds and, after an acidic workup, alcohols. wikipedia.orgvaia.com The reactivity of the carbonyl compound towards nucleophilic attack is influenced by both electronic and steric factors. tardigrade.indoubtnut.com
Aldehydes and Ketones: The reaction of (3-Propyloxy)phenylmagnesium Bromide with aldehydes and ketones proceeds via nucleophilic addition to the electrophilic carbonyl carbon. This initially forms a magnesium alkoxide intermediate, which upon protonation during acidic workup yields a secondary or tertiary alcohol, respectively. vaia.com
Esters: The reaction with esters is more complex. The initial nucleophilic addition of the Grignard reagent to the ester carbonyl group forms a tetrahedral intermediate. Unlike the reaction with aldehydes and ketones, this intermediate can then collapse, expelling the alkoxy group as a leaving group to form a ketone. masterorganicchemistry.com This newly formed ketone can then react with a second equivalent of the Grignard reagent, ultimately leading to a tertiary alcohol after workup. masterorganicchemistry.com
Acid Halides: Similar to esters, acid halides react with Grignard reagents. The initial addition is followed by the elimination of the halide ion, a good leaving group, to form a ketone. This ketone can then react further with another equivalent of the Grignard reagent.
Reactions with Carbon Dioxide for Carboxylic Acid Derivatization
A significant application of Grignard reagents is their reaction with carbon dioxide to produce carboxylic acids. libretexts.org (3-Propyloxy)phenylmagnesium Bromide reacts with solid carbon dioxide (dry ice) in an anhydrous ether solvent. gmu.edu The nucleophilic aryl group attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. gmu.edu Subsequent acidification of this salt with a strong aqueous acid protonates the carboxylate to yield 3-propyloxybenzoic acid. libretexts.org
Ring-Opening Reactions with Epoxides
Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their significant ring strain. jsynthchem.comyoutube.com Grignard reagents, being strong nucleophiles, can open the epoxide ring. khanacademy.orglibretexts.org The reaction of (3-Propyloxy)phenylmagnesium Bromide with an epoxide proceeds via an SN2 mechanism. libretexts.org The nucleophilic aryl group attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield an alcohol. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. youtube.comlibretexts.org This reaction is a valuable method for extending a carbon chain by two atoms. libretexts.org
Reactions with other Electrophilic Centers
The nucleophilic character of (3-Propyloxy)phenylmagnesium Bromide allows it to react with a variety of other electrophilic centers. For instance, it can participate in coupling reactions to form biaryl compounds and can displace halides in certain substitution reactions. The reactivity with different electrophiles is highly dependent on the reaction conditions, including temperature, as Grignard reagents are significantly more reactive at higher temperatures. harvard.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
(3-Propyloxyphenyl)magnesium bromide serves as a valuable nucleophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the assembly of complex molecular architectures. The choice of metal catalyst—typically based on iron, copper, palladium, or nickel—profoundly influences the reaction's outcome, selectivity, and substrate scope.
Iron-Catalyzed Coupling with Aryl Halides (e.g., Terphenyl and Biphenyl Synthesis)
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst for cross-coupling reactions. Iron(III) salts, such as iron(III) chloride (FeCl₃), are effective in catalyzing the coupling of aryl Grignard reagents with aryl halides. banglajol.infobanglajol.info These reactions can produce both cross-coupled products (from the reaction between the Grignard reagent and the aryl halide) and homo-coupled products (from the reaction of two Grignard reagent molecules).
Research involving the coupling of arylmagnesium halides in the presence of an FeCl₃ catalyst has provided specific insights into the reactivity of alkoxy-substituted reagents. banglajol.inforesearchgate.net In a study where various arylmagnesium bromides were reacted with dihalobenzenes, a distinct outcome was observed for the propoxy-substituted analog. While the reaction of phenylmagnesium bromide with 1,4-dibromobenzene (B42075) yielded a mixture of the cross-coupled product p-terphenyl (B122091) and the homo-coupled product biphenyl, the reaction with 4-propoxyphenylmagnesium bromide under identical conditions exclusively produced the homo-coupled product, 4,4′-dipropoxybiphenyl. banglajol.infobanglajol.info
This finding suggests that the electronic properties of the propyloxy group significantly influence the reaction pathway, favoring the homo-coupling route over the cross-coupling one. The proposed mechanism for these iron-catalyzed reactions often involves the formation of radical intermediates, distinguishing them from the organometallic cycles typical of palladium or nickel catalysis. banglajol.info A plausible catalytic cycle begins with the formation of a tetra-aryliron(III) intermediate, which reductively eliminates two aryl groups as the homo-coupled biaryl, forming an aryliron(0) species. This low-valent iron species can then react with the aryl halide substrate to continue the catalytic cycle. banglajol.info The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can help suppress side reactions.
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming aryl-aryl and aryl-heteroatom bonds. tcichemicals.com These reactions are economically advantageous compared to palladium-catalyzed systems. While classic Ullmann conditions often required harsh conditions and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of copper salts, often in conjunction with ligands, to achieve high efficiency under milder conditions. tcichemicals.comresearchgate.net
For a Grignard reagent like (3-propyloxyphenyl)magnesium bromide, copper catalysis provides a viable pathway for coupling with aryl halides to form biaryl structures or with sources of heteroatoms to form ethers, sulfides, or amines. The Chan-Lam-Evans coupling, for example, facilitates the formation of C-O, C-N, and C-S bonds by coupling aryl boronic acids with alcohols, amines, or thiols using a copper catalyst and an oxidant. tcichemicals.com While this specific reaction uses boronic acids, analogous copper-catalyzed couplings directly employing Grignard reagents are also established. The choice of ligands, such as diamines or dicarbonyl compounds, is critical in these reactions to prevent side reactions and stabilize the active copper(I) catalytic species. tcichemicals.com For instance, copper(I) 2-thiophenecarboxylate (CuTC) has been shown to catalyze Ullmann couplings at room temperature. tcichemicals.com
Palladium and Nickel Catalysis in C-C and C-Heteroatom Bond Formation
Palladium and nickel complexes are the most versatile and widely used catalysts for cross-coupling reactions due to their high efficiency, functional group tolerance, and predictable reactivity. nih.govrsc.org
Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Kumada couplings, are cornerstone methods for C-C bond formation. nih.gov In a Kumada coupling, (3-propyloxyphenyl)magnesium bromide would react with an aryl or vinyl halide in the presence of a palladium(0) catalyst. The catalytic cycle typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) intermediate. nih.gov
Transmetalation: The aryl group from the Grignard reagent is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov
Palladium catalysts are also highly effective for C-N and C-O bond formation (Buchwald-Hartwig amination and etherification). mit.eduresearchgate.netbeilstein-journals.org This would allow (3-propyloxyphenyl)magnesium bromide to be coupled with amines or alcohols, although the more common variant involves an aryl halide reacting with an amine or alcohol nucleophile.
Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, particularly in the coupling of alkyl electrophiles and in photoredox-mediated transformations. researchgate.netnih.gov Nickel is particularly adept at forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.gov For (3-propyloxyphenyl)magnesium bromide, a nickel catalyst could be employed in Kumada-type couplings with a broad range of electrophiles, including challenging aryl chlorides. researchgate.net The mechanism is similar to that of palladium, involving Ni(0)/Ni(II) or sometimes Ni(I)/Ni(III) catalytic cycles. The union of nickel catalysis with photoredox catalysis has recently enabled a wide array of new C-C bond-forming reactions under very mild conditions. nih.gov
Ligand Design and its Impact on Coupling Efficiency
The success of transition metal-catalyzed cross-coupling reactions is critically dependent on the structure and properties of the ligand coordinated to the metal center. The ligand's role is multifaceted: it stabilizes the metal catalyst, enhances its solubility, influences its reactivity, and controls the selectivity of the reaction.
For palladium and nickel-catalyzed reactions involving Grignard reagents, bulky, electron-rich phosphine (B1218219) ligands are often employed. mit.eduresearchgate.net
Monodentate Biarylphosphine Ligands: Ligands such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) have proven to be exceptionally effective, creating a sterically hindered yet reactive catalytic center that promotes the challenging reductive elimination step. mit.edu
Bidentate Ligands: Chelating ligands like Xantphos are widely used to promote C-N and C-O bond formation, providing stability to the catalytic complex throughout the reaction cycle. beilstein-journals.org
In iron catalysis, nitrogen-based ligands like TMEDA are often essential additives. For copper-catalyzed reactions, N,N'- and O,O'-bidentate ligands, including diamines and β-diketones (like 2,2,6,6-tetramethylheptane-3,5-dione, TMHD), have been shown to accelerate the coupling process significantly. tcichemicals.comresearchgate.net The proper choice of ligand is therefore crucial for optimizing the yield and efficiency of any coupling reaction with (3-propyloxyphenyl)magnesium bromide.
Mechanistic Studies: Differentiating Nucleophilic Addition vs. Single Electron Transfer Pathways
The reaction mechanisms of Grignard reagents are complex and can proceed through different pathways depending on the substrate, the catalyst, and the reaction conditions. Two primary mechanistic pathways are often considered: nucleophilic addition/substitution and single electron transfer (SET).
Nucleophilic Pathway: This is the "classic" mechanism for many Grignard reactions. In the context of transition metal-catalyzed cross-coupling (e.g., with Pd or Ni), the Grignard reagent acts as a nucleophile during the transmetalation step, transferring its organic group to the metal center. This pathway involves polar, two-electron processes within the coordination sphere of the metal.
Single Electron Transfer (SET) Pathway: In this mechanism, the Grignard reagent acts as a reducing agent, transferring a single electron to the substrate or catalyst to generate a radical intermediate. The reaction then proceeds through a radical chain mechanism. SET pathways are particularly prevalent in reactions with certain substrates (e.g., some ketones, nitroaromatics) and are often implicated in transition metal catalysis by first-row metals like iron. banglajol.info
For (3-propyloxyphenyl)magnesium bromide, the operative mechanism will depend on the specific reaction:
In palladium- and nickel-catalyzed cross-couplings , the mechanism is generally accepted to proceed via a nucleophilic pathway involving oxidative addition, transmetalation, and reductive elimination cycles. nih.gov
In iron-catalyzed couplings , evidence often points towards a SET mechanism. banglajol.info The formation of homo-coupled products like 4,4′-dipropoxybiphenyl is a common feature of radical-based pathways, which aligns with the observed reactivity of 4-propoxyphenylmagnesium bromide in iron-catalyzed reactions. banglajol.info The reaction is initiated by the reduction of the Fe(III) catalyst by the Grignard reagent, which itself is oxidized to an aryl radical.
Differentiating between these pathways can be achieved through mechanistic probes, such as the use of radical clocks or studying the stereochemical outcome of reactions at chiral centers. The presence of radical intermediates, often indicative of a SET process, can sometimes be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The choice of solvent can also play a role, as polar solvents can stabilize charged intermediates in nucleophilic pathways, while less polar solvents might favor radical processes.
Applications of 3 Propyloxy Phenylmagnesium Bromide in Advanced Organic Synthesis
Construction of Complex Alcohol Architectures (Primary, Secondary, and Tertiary Alcohols)
(3-Propyloxy)phenylmagnesium bromide is a highly effective nucleophile for the formation of new carbon-carbon bonds through reactions with carbonyl compounds, leading to the synthesis of a wide array of alcohols. blogspot.com The fundamental reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of aldehydes, ketones, and esters. blogspot.comtsijournals.com
The synthesis of different alcohol types is determined by the nature of the carbonyl-containing starting material:
Primary Alcohols: While direct reaction with formaldehyde (B43269) would yield a primary alcohol, a more common approach involves reaction with an epoxide, such as ethylene (B1197577) oxide. The Grignard reagent opens the epoxide ring, and subsequent acidic workup yields a primary alcohol with a two-carbon chain extension.
Secondary Alcohols: The reaction of (3-propyloxy)phenylmagnesium bromide with an aldehyde results in the formation of a secondary alcohol. blogspot.com The aryl group from the Grignard reagent and the alkyl or aryl group from the aldehyde are attached to the newly formed carbinol center.
Tertiary Alcohols: Tertiary alcohols are synthesized by reacting (3-propyloxy)phenylmagnesium bromide with a ketone or an ester. blogspot.comnih.gov When a ketone is used, two different groups (one from the Grignard and one from the ketone) are attached to the carbinol carbon. In the case of esters, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. mercer.edu
The general mechanism for these reactions proceeds through a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. youtube.com Subsequent hydrolysis with a dilute acid protonates the resulting alkoxide to yield the final alcohol product. miracosta.edu
Table 1: Synthesis of Alcohols using (3-Propyloxy)phenylmagnesium Bromide
| Starting Material | Product Type | General Reaction |
| Formaldehyde | Primary Alcohol | R-MgBr + H₂CO → R-CH₂-OMgBr → R-CH₂-OH |
| Other Aldehydes (R'-CHO) | Secondary Alcohol | R-MgBr + R'-CHO → R-CH(R')-OMgBr → R-CH(R')-OH |
| Ketones (R'-CO-R'') | Tertiary Alcohol | R-MgBr + R'-CO-R'' → R-C(R')(R'')-OMgBr → R-C(R')(R'')-OH |
| Esters (R'-COOR'') | Tertiary Alcohol (with two identical R groups) | 2 R-MgBr + R'-COOR'' → R₂C(R')-OMgBr → R₂C(R')-OH |
Note: R = (3-Propyloxy)phenyl
Targeted Synthesis of Functionalized Benzoic Acid Derivatives
(3-Propyloxy)phenylmagnesium bromide provides a direct route to the synthesis of 3-propyloxybenzoic acid and its derivatives. The primary method for this transformation is the carboxylation of the Grignard reagent. This reaction is typically carried out by treating the Grignard reagent with solid carbon dioxide (dry ice). miracosta.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. Subsequent acidification of this salt with a mineral acid, such as hydrochloric acid, yields the corresponding carboxylic acid. google.com
This method is highly efficient for introducing a carboxylic acid group onto the aromatic ring at the position formerly occupied by the bromine atom. The resulting 3-propyloxybenzoic acid can then serve as a versatile intermediate for the synthesis of a wide range of other functionalized derivatives, including esters, amides, and acid chlorides, which are valuable in medicinal chemistry and materials science. nih.gov
Formation of Novel Carbon-Carbon Bonds in Conjugated Systems
The utility of (3-propyloxy)phenylmagnesium bromide extends to the formation of carbon-carbon bonds in conjugated systems, primarily through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, enable the coupling of the Grignard reagent with various organic halides or triflates. nih.govorganic-chemistry.org
For instance, in a Suzuki-Miyaura-type coupling, although typically employing boronic acids, related Grignard cross-couplings can be used to form biaryl systems by reacting with an aryl halide. nih.gov Similarly, in Kumada coupling, a nickel or palladium catalyst facilitates the reaction between the Grignard reagent and an organohalide, including those with vinyl or aryl groups, to create a new carbon-carbon bond. princeton.edu These reactions are instrumental in constructing complex molecules with extended π-systems, which are of interest in materials science for their electronic and optical properties.
Strategic Implementation in Multistep Synthetic Sequences (e.g., Protecting Group Strategies)
In the context of multistep synthesis, the propyloxy group of (3-propyloxy)phenylmagnesium bromide can function as a protecting group for a phenol (B47542). Phenols are acidic and would otherwise be incompatible with the basic nature of Grignard reagents. By converting the phenol to its propyl ether, the acidic proton is removed, allowing for subsequent Grignard reactions to be performed on other parts of the molecule. cerritos.edu
This strategy is particularly useful when the synthesis requires the modification of a molecule containing a phenolic hydroxyl group. The propyloxy group is generally stable to the conditions of Grignard reagent formation and its subsequent reactions. At a later stage in the synthetic sequence, the propyl ether can be cleaved to regenerate the phenol, often using reagents like boron tribromide (BBr₃). This protecting group strategy allows for greater flexibility and control in the synthesis of complex, multifunctional molecules.
Synthesis of Substituted Biaryl and Terphenyl Compounds for Material Science and Pharmaceutical Intermediates
(3-Propyloxy)phenylmagnesium bromide is a valuable precursor for the synthesis of substituted biaryl and terphenyl compounds. These structural motifs are prevalent in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs), as well as in the pharmaceutical industry as intermediates for drug synthesis. nih.govresearchgate.net
The primary method for synthesizing these compounds involves transition metal-catalyzed cross-coupling reactions. For example, a Kumada or Negishi-type coupling reaction between (3-propyloxy)phenylmagnesium bromide and a suitable aryl halide, catalyzed by a palladium or nickel complex, can efficiently generate the desired biaryl structure. nih.govresearchgate.net To synthesize terphenyls, a sequential cross-coupling strategy can be employed, where a dihaloarene is reacted stepwise with the Grignard reagent. researchgate.net The presence of the propyloxy group can influence the electronic properties and solubility of the resulting biaryl and terphenyl compounds.
Table 2: Cross-Coupling Reactions for Biaryl Synthesis
| Coupling Reaction | Catalyst | Reactants | Product |
| Kumada Coupling | Pd or Ni | (3-Propyloxy)phenylmagnesium bromide + Aryl Halide | 3-(Propyloxy)biaryl |
| Suzuki-Miyaura Type | Pd | (3-Propyloxy)phenylmagnesium bromide (transmetalated to boronic ester) + Aryl Halide | 3-(Propyloxy)biaryl |
Derivatization for the Preparation of Other Organometallic Species
(3-Propyloxy)phenylmagnesium bromide can serve as a starting material for the preparation of other organometallic compounds through a process known as transmetalation. In this reaction, the magnesium in the Grignard reagent is exchanged for another metal.
For example, reacting (3-propyloxy)phenylmagnesium bromide with a zinc halide, such as zinc bromide (ZnBr₂), can generate the corresponding organozinc reagent. organic-chemistry.org Organozinc compounds are often less reactive and more functional group tolerant than their Grignard counterparts, making them useful in specific cross-coupling reactions like the Negishi coupling. Similarly, reaction with other metal halides (e.g., copper, tin, or silicon halides) can produce a variety of organometallic species with unique reactivity profiles, expanding the synthetic utility of the original Grignard reagent.
Spectroscopic, Structural, and Computational Investigations of 3 Propyloxy Phenylmagnesium Bromide
Spectroscopic Characterization Techniques for Organomagnesium Halides in Solution (e.g., NMR, IR)
The characterization of organomagnesium halides in solution is complicated by the Schlenk equilibrium, which describes the balance between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for probing this equilibrium and understanding the solution-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the various magnesium species in solution.
¹H and ¹³C NMR: The chemical shifts of protons and carbons, particularly those alpha to the magnesium atom, are sensitive to the electronic environment. researchgate.net For instance, the ¹H NMR chemical shifts of the protons alpha to magnesium in ethylmagnesium bromide (EtMgBr) and diethylmagnesium (Et₂Mg) in various donor solvents can indicate the basicity of the solvent. researchgate.net In the case of (3-Propyloxy)phenylmagnesium bromide, distinct signals would be expected for the aromatic protons and the propyloxy chain, with shifts influenced by the solvent and the position of the Schlenk equilibrium. Comparing the spectra of MeMgCl, MeMgBr, and MeMgI shows distinct chemical shifts for the methyl group, highlighting the influence of the halide. researchgate.net
²⁵Mg NMR: This technique directly probes the magnesium center, providing specific information about its coordination state. nih.gov Different species in the Schlenk equilibrium (RMgX, R₂Mg, MgX₂) exhibit distinct ²⁵Mg chemical shifts, allowing for their identification and quantification in solution. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can monitor changes in bonding during a reaction. nih.gov A key application is in determining the coordination of the solvent to the magnesium center. For example, a shift in the C-O stretching frequency of an ether solvent like tetrahydrofuran (B95107) (THF) upon coordination to the Mg atom can be observed. nih.gov Holm reported a change in the frequency of the carbonyl band in the IR spectrum when a ketone coordinates to magnesium, an observation crucial for studying the initial step of the Grignard addition reaction. nih.gov The characteristic C-Mg bond also gives rise to vibrations in the far-IR region, though these are less commonly used for routine characterization.
Structural Analysis of Organomagnesium Adducts with Lewis Basic Solvents (e.g., Diethyl Ether, THF)
The solvent is not merely a medium for Grignard reagents but an integral part of their structure. Lewis basic solvents like diethyl ether and THF stabilize the electron-deficient magnesium center by coordination.
In ethereal solutions, Grignard reagents exist as a complex mixture of monomeric, dimeric, and sometimes higher oligomeric species. acs.org
Monomeric Structures: In strongly coordinating solvents like THF, monomeric species of the type RMgX(Solvent)₂ are prevalent. nih.gov X-ray crystallography studies on compounds like ethylmagnesium bromide have revealed a distorted tetrahedral geometry around the magnesium atom, coordinated to the ethyl group, the bromine atom, and two solvent molecules. acs.org The average Mg-O(THF) bond length is approximately 2.1 Å. nih.gov
Dimeric and Polymeric Structures: In less coordinating solvents like diethyl ether, or at higher concentrations, dimeric structures are more common. acs.org These typically feature two magnesium centers bridged by two halogen atoms, with each magnesium also coordinated to an organic group and a solvent molecule. nih.gov More complex structures, such as a tetrameric cluster of C₂H₅Mg₂Cl₃ isolated from a THF solution, have also been characterized, demonstrating that the species which crystallizes may not always be the most abundant in the solution itself. acs.org
The choice of solvent significantly impacts the position of the Schlenk equilibrium and the reactivity of the Grignard reagent. THF, being a stronger Lewis base than diethyl ether, tends to favor monomeric species by more effectively solvating the magnesium center. stackexchange.com This difference in solvation can lead to different reaction rates and sometimes different reaction pathways.
Computational Chemistry Approaches (e.g., DFT, Ab Initio Molecular Dynamics)
Computational chemistry has become an essential tool for understanding the intricate details of Grignard reagents at a molecular level. Methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) provide insights that are often inaccessible through experimental means alone. acs.orgresearchgate.net
Elucidation of Reaction Pathways and Transition States
DFT calculations are widely used to map the potential energy surfaces of Grignard reactions. This allows for the identification of transition states and the calculation of activation energies for competing reaction pathways, such as nucleophilic addition versus single-electron transfer (SET). nih.govacs.org For example, theoretical investigations into the reaction of methylmagnesium chloride (CH₃MgCl) with acetaldehyde (B116499) in THF showed that multiple organomagnesium species coexisting at equilibrium can act as competent reagents, with several pathways involving different forms of the Grignard reagent occurring in parallel. nih.govacs.org The calculations can also predict the structure of transition states, which often involve cyclic arrangements of the Grignard reagent and the substrate. researchgate.net
Prediction of Molecular Geometries and Electronic Structures
Computational methods can accurately predict the geometries of the various species involved in the Schlenk equilibrium, including monomers, dimers, and solvent adducts. nih.gov For instance, calculations on CH₃MgCl in THF show that monomeric and dimeric species can have variable numbers of coordinating solvent molecules. acs.org The predicted bond lengths, such as Mg-C and Mg-O, and bond angles can be compared with data from X-ray crystallography to validate the computational model. nih.gov Furthermore, these methods provide detailed information about the electronic structure, such as the charge distribution, which confirms the highly polar nature of the carbon-magnesium bond that is responsible for the nucleophilicity of the Grignard reagent. researchgate.netmt.com
Understanding Solvent Effects and Solvation Dynamics
Ab initio molecular dynamics (AIMD) simulations offer a dynamic picture of the Grignard reagent in solution. rub.deyoutube.com AIMD studies on CH₃MgCl in THF have been crucial in elucidating the role of the solvent in the Schlenk equilibrium. acs.orgresearchgate.net These simulations show that the dynamic exchange of solvent molecules in the coordination sphere of magnesium is a key factor driving the equilibrium. acs.org The flexibility of the organomagnesium complex, enhanced by solvent coordination, facilitates the rearrangement of ligands from terminal to bridging positions, which is a critical step in the formation of dinuclear species. acs.org AIMD can model the explicit interactions of numerous solvent molecules, providing a more realistic representation than static calculations that include only one or two solvent molecules. researchgate.net
In-Situ Monitoring Techniques for Reaction Progress and Mechanistic Insight (e.g., ATR-IR)
Real-time monitoring of Grignard reactions is crucial for understanding kinetics, identifying reactive intermediates, and ensuring safety, particularly during scale-up. researchgate.net Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful Process Analytical Technology (PAT) for this purpose. stk-online.chmt.com
An ATR-IR probe can be inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra from the reaction mixture without sampling. researchgate.netmt.comyoutube.com This technique enables chemists to:
Monitor Reactant Consumption and Product Formation: By tracking the characteristic IR absorption bands of reactants (e.g., the C-X band of the organic halide or the C=O band of a carbonyl substrate) and products, one can generate real-time concentration profiles. mt.comresearchgate.net
Detect Reaction Initiation: The synthesis of Grignard reagents is notoriously difficult to initiate. In-situ IR can definitively identify initiation by observing the decrease in the organic halide's concentration, allowing for the safe, controlled addition of the remaining reagent. researchgate.net
Identify Intermediates: Short-lived or unstable intermediates, which may be missed by offline analysis, can often be observed, providing valuable mechanistic insight. researchgate.netyoutube.com
Determine Reaction Endpoints: The reaction can be monitored until the reactant peaks have disappeared, ensuring complete conversion. stk-online.ch
For a hypothetical reaction involving (3-Propyloxy)phenylmagnesium bromide, an ATR-IR probe could track the disappearance of the C-Br stretch from 3-bromoanisole (B1666278) propyl ether and the carbonyl stretch of an aldehyde or ketone substrate, while simultaneously monitoring the appearance of bands associated with the alcohol product. researchgate.net
Emerging Trends and Future Research Directions in 3 Propyloxy Phenylmagnesium Bromide Chemistry
Development of Greener and More Sustainable Synthetic Protocols
Traditional synthesis of Grignard reagents, including (3-Propyloxy)phenylmagnesium Bromide, often relies on large volumes of volatile and toxic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions. labcompare.commt.com This presents significant environmental and safety concerns. A major research thrust is the development of greener protocols that minimize waste and environmental impact.
One of the most promising approaches is mechanochemistry, specifically using ball-milling techniques for the synthesis of Grignard reagents. nih.gov Research has demonstrated that this method can drastically reduce the amount of organic solvent required—by up to 90% compared to conventional methods. labcompare.com In a landmark study, a paste-like Grignard reagent was successfully formed by milling magnesium metal and an organohalide with only a catalytic amount of THF. labcompare.comsciencedaily.com This solvent-minimized approach not only makes the process more environmentally friendly but also simplifies it by reducing the strict need for moisture and oxygen exclusion, which is a major hurdle in traditional setups. labcompare.comsciencedaily.com Applying this to (3-Propyloxy)phenylmagnesium Bromide would involve milling 3-propyloxybromobenzene with magnesium in the presence of a minimal amount of an ether solvent.
Another sustainable strategy involves the substitution of traditional solvents with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs and sugarcane bagasse, has emerged as a superior solvent for Grignard reactions. gordon.edu It offers safety and selectivity benefits over THF and is being adopted in industrial processes.
Table 1: Comparison of Synthetic Protocols for Grignard Reagents
| Feature | Traditional Solution-Based Method | Mechanochemical (Ball-Milling) Method |
| Solvent Requirement | High volume of anhydrous solvent | Minimal (catalytic) amount of solvent |
| Reaction Conditions | Strict exclusion of air and moisture required | Can be performed in air nih.gov |
| Yield | Variable, sensitive to conditions | High yields (e.g., up to 94%) reported labcompare.com |
| Waste Generation | High volume of hazardous solvent waste | Significantly reduced solvent waste sciencedaily.com |
| Applicability | Limited by reactant solubility | Applicable to poorly soluble organohalides labcompare.comsciencedaily.com |
Exploration of New Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity
Achieving high selectivity is a central goal in modern organic synthesis. For a molecule like (3-Propyloxy)phenylmagnesium Bromide, which will be used to react with complex substrates possessing multiple functional groups, controlling chemoselectivity (reacting with one functional group over another) is critical. masterorganicchemistry.com
Research into catalytic systems is opening new avenues for controlling Grignard reactivity. For instance, the addition of lithium chloride (LiCl) to form "turbo-Grignards" has been shown to enhance chemoselectivity. wikipedia.orgvapourtec.com These reagents are less reactive towards sensitive functional groups like esters and nitriles, allowing for more precise transformations. wikipedia.org The use of (3-Propyloxy)phenylmagnesium Bromide in a LiCl-modified form could enable its selective addition to a ketone in the presence of an ester, a reaction that is often challenging with standard Grignard reagents.
Furthermore, transition-metal catalysis is being employed to direct the reactivity of Grignard reagents. Iron- and copper-based catalysts are particularly effective in promoting cross-coupling reactions while tolerating other functional groups. acs.org For example, iron(III) acetylacetonate (B107027) [Fe(acac)3] has been used to catalyze the cross-coupling of Grignard reagents with organic halides, a reaction that is also chemoselective. acs.org The development of chiral ligands for these metal catalysts is a key area of research for achieving high stereoselectivity, enabling the synthesis of specific stereoisomers, which is of paramount importance in pharmaceutical chemistry. gordon.edu
Discovery and Development of Novel Transformations and Synthetic Utilities
The classical use of Grignard reagents is the nucleophilic addition to carbonyl compounds like aldehydes and ketones. wikipedia.orgmt.com However, modern research is focused on expanding the synthetic utility of reagents like (3-Propyloxy)phenylmagnesium Bromide into novel transformations.
The most significant area of development is in transition-metal-catalyzed cross-coupling reactions. acs.org These reactions allow for the formation of carbon-carbon bonds between the Grignard reagent and various organic electrophiles (like aryl or vinyl halides), going far beyond carbonyl addition. The use of (3-Propyloxy)phenylmagnesium Bromide in an iron- or palladium-catalyzed Kumada-Corriu coupling, for example, would allow for the synthesis of complex biaryl structures containing the 3-propyloxyphenyl moiety. This expands its utility into materials science and the synthesis of complex organic molecules.
Researchers are also exploring three-component coupling reactions, where the Grignard reagent, an electrophile, and a third component are combined in a single step to build molecular complexity rapidly. organic-chemistry.org The application of (3-Propyloxy)phenylmagnesium Bromide in such multi-component reactions represents a frontier for creating novel and elaborate molecular architectures efficiently.
Industrial Scalability and Process Intensification of (3-Propyloxy)phenylmagnesium Bromide Synthesis
The transition of a chemical synthesis from the laboratory to an industrial scale presents numerous challenges, particularly for highly exothermic and sensitive reactions like Grignard reagent formation. gordon.edumt.com Process intensification—the development of smaller, safer, and more efficient production methods—is a major trend.
Furthermore, continuous production can improve the selectivity of Grignard reagent formation and reduce the formation of undesired side products, such as those from Wurtz coupling. researchgate.net This leads to a purer product and simplifies downstream processing, making the entire manufacturing process more efficient and economical.
Table 2: Batch vs. Continuous Processing for Industrial Grignard Synthesis
| Parameter | Batch Processing | Continuous Flow Processing (e.g., CSTR) |
| Safety | Higher risk due to large volume and potential for thermal runaway | Inherently safer due to small reaction volume and superior heat control gordon.edu |
| Efficiency | Lower; potential for batch-to-batch variability | Higher; rapid achievement of steady state, improved consistency gordon.eduresearchgate.net |
| Magnesium Usage | Standard stoichiometry | Reductions up to 43% reported gordon.edu |
| Process Mass Intensity (PMI) | Higher | Reductions up to 30% reported gordon.edu |
| Impurity Formation | Higher levels of impurities (e.g., Wurtz coupling) | Substantially reduced reaction impurities gordon.eduresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is a key enabling technology for process intensification and is revolutionizing the synthesis of organometallics like (3-Propyloxy)phenylmagnesium Bromide. acs.org In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.comresearchgate.net
The synthesis of Grignard reagents in flow often involves a packed-bed reactor filled with magnesium turnings. researchgate.netacs.org A solution of the organic halide (e.g., 3-propyloxybromobenzene) is passed through the column, where it reacts to form the Grignard reagent continuously and safely. This method allows for fast and safe process optimization, with studies reporting full conversion of the halide and yields of 89–100% in a single pass. acs.org
A crucial aspect of modern flow chemistry is the integration of automated control systems and Process Analytical Technology (PAT). mt.com Inline analytical tools, such as ReactIR (in-situ FTIR spectroscopy), can monitor the reaction in real-time. mt.commt.com This allows for the continuous tracking of reactant consumption and product formation, ensuring the reaction runs to completion and preventing the accumulation of unreacted, potentially hazardous materials. mt.com Automating the synthesis of (3-Propyloxy)phenylmagnesium Bromide on such a platform would enable on-demand production of the fresh reagent, ensuring high reactivity and reproducibility for subsequent transformations. mt.comvapourtec.com
Q & A
Basic: What are the optimal synthetic protocols for preparing 3-propyloxy phenylmagnesium bromide, and how do reaction conditions influence yield?
Answer:
The synthesis involves reacting 3-propyloxy bromobenzene with magnesium metal in anhydrous diethyl ether or THF under inert conditions. Key factors include:
- Magnesium activation : Surface area and purity of magnesium (e.g., filings vs. turnings) affect initiation .
- Solvent choice : Ethers stabilize the Grignard reagent via coordination; THF may enhance reactivity for hindered substrates.
- Temperature control : Slow addition of the aryl halide prevents runaway exothermic reactions, critical for maintaining selectivity .
Post-reaction, the mixture is typically filtered to remove unreacted magnesium and stored under argon. Yield optimization requires strict anhydrous conditions and exclusion of oxygen .
Basic: What are the primary reaction pathways for this compound with carbonyl electrophiles?
Answer:
This Grignard reagent reacts with ketones, aldehydes, and esters to form alcohols via nucleophilic addition. For example:
- Ketones : Yield tertiary alcohols (e.g., reaction with acetophenone produces 3-propyloxy phenylpropan-2-ol).
- Esters : Two equivalents of the Grignard reagent are required, leading to tertiary alcohols after hydrolysis .
Side reactions (e.g., enolization or over-addition) are minimized by using excess electrophile and low temperatures (−78°C). Quenching with ammonium chloride ensures protonation of intermediates .
Advanced: How does the propyloxy substituent modulate the reactivity of this compound compared to phenylmagnesium bromide?
Answer:
The electron-donating propyloxy group increases electron density at the aromatic ring, reducing the nucleophilicity of the adjacent magnesium-bound carbon. This steric and electronic effect:
- Slows reaction kinetics with sterically hindered electrophiles.
- Redirects selectivity in cross-couplings (e.g., favoring para-substituted products in Ullmann-type reactions) .
Comparative studies with unsubstituted phenylmagnesium bromide show lower yields in alkylation reactions but improved stability due to reduced aggregation .
Advanced: What mechanistic insights explain contradictions in product distributions when reacting Grignard reagents with nitrosyl chloride?
Answer:
Early literature reported nitrosobenzene as the major product, but recent studies identified diphenylamine (0–31% yield) as the dominant product under controlled conditions (−78°C, 2:1 NOCl:Grignard stoichiometry). Key findings:
- Intermediates : Nitrosobenzene forms transiently but reacts further with excess Grignard reagent to form diphenylnitric oxide, which hydrolyzes to diphenylamine .
- Stoichiometry : A 1:1 ratio favors byproducts like biphenyl, while 2:1 ratios suppress side reactions .
Analytical techniques like GC-MS and NMR are critical for tracking intermediates and resolving historical discrepancies .
Methodological: How should researchers handle air-sensitive intermediates and byproducts during reactions with this compound?
Answer:
- Storage : Use Schlenk lines or gloveboxes to maintain inert atmospheres. Store solutions under argon with molecular sieves to prevent moisture ingress .
- Quenching : Slowly add reactions to chilled aqueous NH₄Cl to avoid exothermic decomposition. Monitor gas evolution (e.g., methane from residual magnesium) .
- Byproduct identification : Centrifugation or filtration removes magnesium salts, while column chromatography isolates organic products. LC-HRMS aids in characterizing trace impurities .
Methodological: What analytical techniques are recommended for characterizing reaction intermediates involving this compound?
Answer:
- In situ IR spectroscopy : Monitors Grignard formation (disappearance of Mg metal and C-Br stretches) .
- NMR (¹H/¹³C) : Detects shifts in aromatic protons (δ 6.5–7.5 ppm) and Mg-bound carbons (δ 40–50 ppm in THF-d₈) .
- Mass spectrometry : Identifies low-abundance intermediates like diphenylnitric oxide (m/z 198) .
Contradictory data, such as unexpected amine byproducts, require cross-validation with control reactions and isotopic labeling .
Advanced: How do steric effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?
Answer:
The bulky propyloxy group directs substitution to the meta position due to steric hindrance at the ortho/para sites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
